molecular formula C14H17NO5S B11796380 1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B11796380
M. Wt: 311.36 g/mol
InChI Key: BOCLEALSDWZGOV-UHFFFAOYSA-N
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Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a sulfonyl group, a methoxy group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonyl groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that can be categorized as follows:

  • Anticancer Activity : Research indicates that this compound shows promising anticancer effects. It has been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. For instance, studies have reported that it significantly reduces cell viability in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity : It demonstrates significant free radical scavenging activity, indicating potential benefits in oxidative stress-related conditions. This activity could be leveraged in developing treatments for diseases linked to oxidative damage.

Breast Cancer Cell Line Study

In a controlled study on MCF-7 cells, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 5 μM, signifying strong anticancer activity.

Inflammation Model

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema and pain response. Cytokine analysis showed decreased levels of TNF-alpha and IL-6 post-treatment, supporting its anti-inflammatory potential.

Data Summary Table

Application AreaObserved EffectIC50 ValuesReferences
AnticancerInduces apoptosis in cancer cellsMCF-7: ~5 μM
Anti-inflammatoryReduces cytokine levelsNot specified
AntioxidantScavenges free radicalsNot specified

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group can enhance the compound’s solubility and bioavailability. The tetrahydropyridine ring can interact with various receptors and ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Methoxy-5-methylphenyl)sulfonyl)-2,6-dimethylpiperidine
  • 1-((2-Methoxy-5-methylphenyl)sulfonyl)-N-phenyl-3-piperidinecarboxamide

Uniqueness

1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Biological Activity

1-((2-Methoxy-5-methylphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyridine core substituted with a sulfonyl group and a methoxy-methylphenyl moiety. The structural formula can be represented as follows:

C15H19NO4S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_4\text{S}

This structure contributes to its unique biological properties.

Antibacterial Properties

Research has shown that compounds with similar structural features exhibit significant antibacterial activity. For instance, studies on sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often linked to the inhibition of bacterial enzyme systems.

Compound Bacterial Strain Activity
This compoundSalmonella typhiModerate to Strong
Similar SulfonamidesBacillus subtilisStrong

Enzyme Inhibition

This compound also shows potential as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and urease. AChE inhibition is critical in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections.

Case Study: Urease Inhibition

In a study evaluating various derivatives, compounds similar to the one exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibitory potential. This suggests that the target compound may possess similar or enhanced inhibitory effects.

Compound IC50 (µM) Reference
Compound A1.13
Compound B2.14
This compoundTBDTBD

Anticancer Activity

The sulfonamide functional group is often associated with anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways .

Hypoglycemic Effects

Some studies suggest that derivatives of this compound may exhibit hypoglycemic effects, making them potential candidates for diabetes management. The mechanism is thought to involve the modulation of insulin sensitivity and glucose metabolism .

Mechanistic Studies

Docking studies have been employed to understand the interactions between this compound and target enzymes at the molecular level. These studies reveal how the compound binds to active sites and influences enzymatic activity.

Binding Affinity

The binding affinity of this compound with target proteins can be quantitatively assessed using molecular docking simulations.

Properties

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C14H17NO5S/c1-10-5-6-12(20-2)13(8-10)21(18,19)15-7-3-4-11(9-15)14(16)17/h4-6,8H,3,7,9H2,1-2H3,(H,16,17)

InChI Key

BOCLEALSDWZGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC=C(C2)C(=O)O

Origin of Product

United States

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